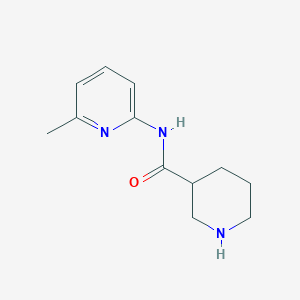![molecular formula C12H14N4 B1420323 N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine CAS No. 1095118-30-1](/img/structure/B1420323.png)
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine
Vue d'ensemble
Description
“N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine” is a chemical compound with the CAS Number: 1095118-30-1. It has a molecular weight of 214.27 and an IUPAC name of N-[4-(1H-1,2,4-triazol-1-yl)benzyl]cyclopropanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N4/c1-5-12(16-9-13-8-15-16)6-2-10(1)7-14-11-3-4-11/h1-2,5-6,8-9,11,14H,3-4,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties may require additional experimental data.Applications De Recherche Scientifique
- Summary : Researchers synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. These compounds were evaluated for their cytotoxic effects against MCF-7 and HCT-116 cancer cell lines. Some hybrids exhibited potent inhibitory activities, with IC50 values ranging from 15.6 to 23.9 µM. Notably, certain compounds demonstrated improved IC50 values and minimal cytotoxic effects on normal cells compared to the reference drug doxorubicin. Further investigation revealed that specific compounds induced apoptosis in MCF-7 cells .
- Summary : A 3D coordination polymer derived from tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine was synthesized. The framework exhibited interesting redox properties, as elucidated by solid-state electrochemical and spectroelectrochemical data .
Anticancer Activity
Coordination Polymer with Redox Properties
Antibacterial Agents
Orientations Futures
The future directions for “N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine” and related compounds could involve further exploration of their anticancer properties. The 1,2,4-triazole benzoic acid hybrids, for example, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propriétés
IUPAC Name |
N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-5-12(16-9-13-8-15-16)6-2-10(1)7-14-11-3-4-11/h1-2,5-6,8-9,11,14H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXZZAXEPBBYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



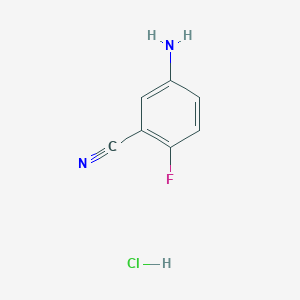
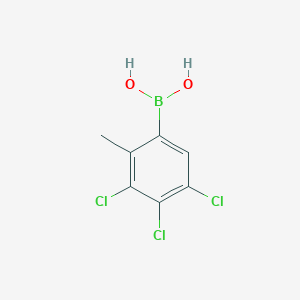
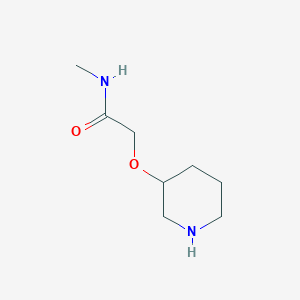
![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
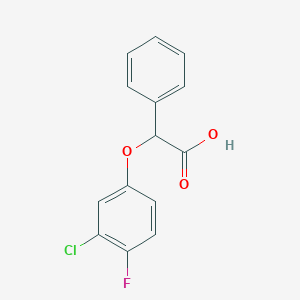
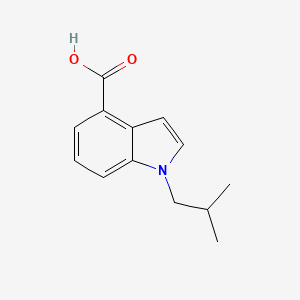
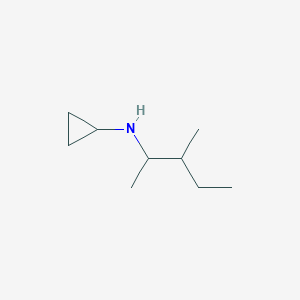
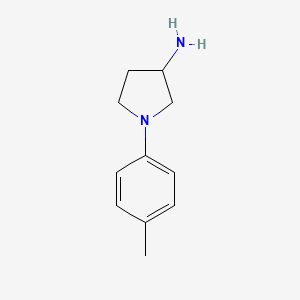
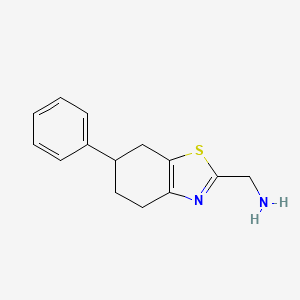
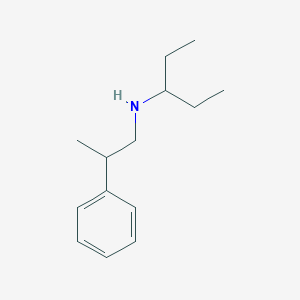
![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
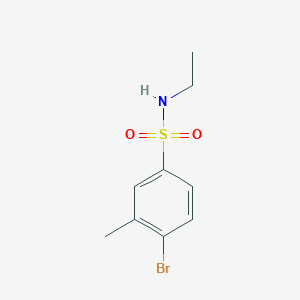
![2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420262.png)
